

Spectroscopic Profile of Cyclopropyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: Cyclopropyl isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for **cyclopropyl isothiocyanate**, a valuable building block in organic synthesis. The following sections present key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural features of this compound.

Spectroscopic Data Summary

The available spectroscopic data for **cyclopropyl isothiocyanate** is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **cyclopropyl isothiocyanate** are not readily available in publicly accessible databases. Theoretical predictions and data from analogous structures, such as cyclohexyl isothiocyanate, can offer estimations but are not a substitute for experimental verification.

Infrared (IR) Spectroscopy

An FTIR spectrum of **cyclopropyl isothiocyanate** has been recorded.^[1] The key absorption bands are characteristic of its functional groups.

Frequency (cm ⁻¹)	Assignment	Intensity
~2100	-N=C=S asymmetric stretch	Strong
~3080, ~3000	C-H stretch (cyclopropyl)	Medium
~1040	Cyclopropyl ring deformation	Medium

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **cyclopropyl isothiocyanate** is available through the NIST WebBook.^{[2][3]} The fragmentation pattern provides confirmation of the molecular weight and insights into the molecule's stability and fragmentation pathways.

m/z	Relative Intensity (%)	Proposed Fragment Ion
99	100	[M] ^{+•}
71	~40	[M - C ₂ H ₄] ^{+•}
58	~35	[M - C ₃ H ₅] ⁺
41	~95	[C ₃ H ₅] ⁺
39	~60	[C ₃ H ₃] ⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are provided below.

Infrared (IR) Spectroscopy

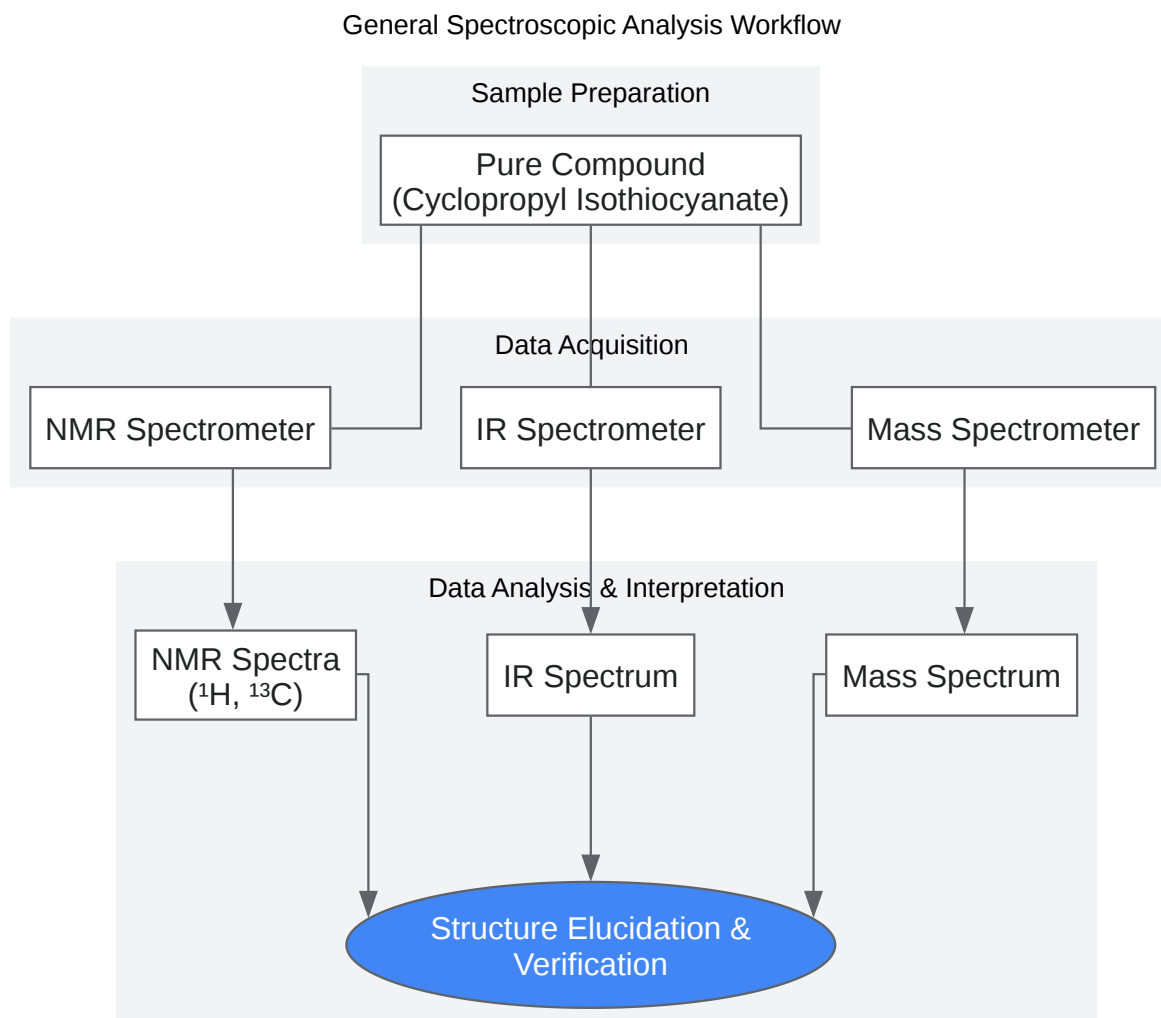
The Fourier Transform Infrared (FTIR) spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.^[1] The sample was analyzed in its neat form, meaning the liquid compound was measured directly without a solvent.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source.[2] Volatile samples like **cyclopropyl isothiocyanate** are introduced into the ion source, where they are bombarded with a high-energy electron beam, typically at 70 eV, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **cyclopropyl isothiocyanate**.



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Caption: A flowchart illustrating the typical process of spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in research and development activities involving **cyclopropyl isothiocyanate**. The provided spectroscopic data and protocols are essential for compound identification, purity assessment, and reaction monitoring.

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References

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- 2. Cyclopropane, isothiocyanato- [webbook.nist.gov]
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